tiegusanin L
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H32O8 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(8R,9R,10R)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O8/c1-17-13-20-14-23-29(38-16-37-23)30(35-4)25(20)26-21(15-22(32)28(34-3)31(26)36-5)27(18(17)2)39-24(33)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,27,32H,13,16H2,1-5H3/b12-11+/t17-,18-,27-/m1/s1 |
InChI Key |
ZUSDJUTXFWPDCB-UCZNXJLISA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C=CC5=CC=CC=C5)O)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Tiegusanin L
Elucidation of Phenylpropanoid Pathway Contributions
The biosynthesis of tiegusanin L is fundamentally rooted in the phenylpropanoid pathway, a major route in plant secondary metabolism that provides the C6-C3 building blocks for a vast array of natural products, including flavonoids, coumarins, and lignins. The journey from primary metabolism to the complex structure of this compound begins with the aromatic amino acid L-phenylalanine.
The initial steps of the general phenylpropanoid pathway are well-established and are presumed to be the foundational stages for the biosynthesis of this compound. These steps are catalyzed by a series of enzymes that convert L-phenylalanine into monolignols, the immediate precursors for lignan (B3055560) dimerization.
Key Enzymatic Steps in the Phenylpropanoid Pathway Leading to Lignan Precursors:
| Enzyme | Abbreviation | Function | Precursor | Product |
| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine | L-phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate-CoA ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA |
| Cinnamoyl-CoA reductase | CCR | Reduction of cinnamoyl-CoA esters | p-Coumaroyl-CoA | Coniferaldehyde |
| Cinnamyl alcohol dehydrogenase | CAD | Reduction of cinnamyl aldehydes | Coniferaldehyde | Coniferyl alcohol |
While the biosynthesis of many lignans (B1203133) proceeds through the direct dimerization of coniferyl alcohol to form pinoresinol, the formation of dibenzocyclooctadiene lignans, such as those found in Schisandra, is hypothesized to follow a distinct route. It is suggested that isoeugenol, derived from coniferyl alcohol, serves as a key intermediate in the pathway leading to the dibenzocyclooctadiene skeleton.
Enzymology of Lignan Dimerization
The dimerization of monolignol precursors is the pivotal step in lignan biosynthesis, establishing the core carbon framework of the molecule. This oxidative coupling is mediated by specific classes of enzymes that control the regioselectivity and stereoselectivity of the reaction.
Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. In the context of lignan biosynthesis, class III peroxidases, located in the plant cell wall, are implicated in the oxidation of monolignols to generate radical species. These radicals then couple to form the dimeric lignan structure. While the direct involvement of a specific peroxidase in the synthesis of this compound has not been experimentally demonstrated, their role in the broader context of lignan and lignin (B12514952) formation is well-documented. The activity of peroxidases can be influenced by various factors, including the presence of metal ions and the specific cellular environment.
Laccases are multi-copper containing oxidases that, like peroxidases, catalyze the formation of radicals from phenolic substrates, leading to their dimerization. These enzymes are considered "green" biocatalysts due to their use of molecular oxygen as an oxidant, producing water as the only byproduct. Laccases have been shown to be involved in the biosynthesis of various bioactive natural products, including lignans. The stereochemical outcome of the dimerization reaction is often guided by dirigent proteins (DIRs), which capture the monolignol radicals and direct their coupling to produce a specific stereoisomer. Transcriptome analysis of Schisandra chinensis has identified several candidate DIR genes that are likely involved in the stereospecific formation of dibenzocyclooctadiene lignans.
Chemodiversity and Biosynthetic Divergence in Tiegusanin-type Lignans
The genus Schisandra is renowned for producing a remarkable diversity of dibenzocyclooctadiene lignans, with variations in the oxidation pattern of the aromatic rings and the stereochemistry of the cyclooctadiene core. This chemodiversity is a result of biosynthetic divergence, where a common precursor undergoes a variety of enzymatic modifications in the later stages of the pathway.
The core dibenzocyclooctadiene skeleton, once formed, is subjected to a series of post-dimerization modifications, including hydroxylations, methylations, and the formation of methylenedioxy bridges. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The specific array of these enzymes present in a particular Schisandra species or tissue dictates the final structure of the lignans produced. For instance, the specific substitution pattern on the aromatic rings of this compound is a direct result of the regioselective action of these modifying enzymes.
Hypothesized Late-Stage Biosynthetic Modifications in Tiegusanin-type Lignans:
| Enzyme Class | Function | Impact on Chemodiversity |
| Cytochrome P450s (CYPs) | Hydroxylation, formation of methylenedioxy bridges | Creates diverse substitution patterns on the aromatic rings. |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | Further diversifies the aromatic substitution patterns. |
Biotransformational Studies in Non-Human Biological Systems (e.g., Microbial Conversion)
While the biosynthesis of this compound occurs within the plant, its structure can be modified by metabolic processes in other biological systems. The biotransformation of lignans by intestinal microbiota is a well-studied phenomenon. Plant lignans can be metabolized by gut bacteria into enterolignans, such as enterodiol (B191174) and enterolactone, which have their own distinct biological activities. Although specific studies on the microbial transformation of this compound are not extensively reported, it is plausible that its dibenzocyclooctadiene core would be subject to modification by gut microbes.
Furthermore, fermentation processes can also impact the lignan content and composition of plant materials. Studies on the fermentation of Schisandra fruits have shown that this process can lead to an increase in the total lignan content over time, suggesting that fermentation may facilitate the extraction or bioconversion of these compounds.
Synthetic Methodologies for Tiegusanin L and Analogues
Strategies for Total Synthesis of Complex Lignans (B1203133)
The total synthesis of dibenzocyclooctadiene lignans is a testament to the ingenuity of modern organic synthesis. These efforts not only provide access to these biologically important molecules but also drive the development of new synthetic methods.
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like Tiegusanin L by breaking them down into simpler, commercially available starting materials. youtube.comjournalspress.com For dibenzocyclooctadiene lignans, a common retrosynthetic strategy involves the disconnection of the biaryl bond, which is a key structural feature. This leads to two simpler aromatic precursors that can be coupled late in the synthesis.
Another critical disconnection is made within the eight-membered ring, often at one of the benzylic carbon-carbon bonds. This simplifies the target to a more manageable diarylbutane or a related open-chain precursor. acs.orgnih.gov The stereocenters on the cyclooctadiene ring are often installed through stereoselective reactions on this open-chain intermediate before the final ring closure.
A generalized retrosynthetic approach for a this compound-type structure is illustrated below:
Disconnection of the biaryl bond: This is a primary disconnection, leading to two substituted benzene (B151609) derivatives. This approach relies on the development of efficient and atropdiastereoselective biaryl coupling reactions. acs.orgnih.govfigshare.com
Disconnection of the cyclooctadiene ring: This typically involves breaking a C-C bond to reveal a 1,4-diarylbutane precursor. acs.orgnih.gov The stereochemistry of the side chain is established prior to the cyclization that forms the eight-membered ring.
Functional Group Interconversions (FGI): Ester and ether functionalities, such as those present in this compound, are often introduced through standard functional group manipulations at various stages of the synthesis. youtube.com
This systematic deconstruction allows for a logical and convergent approach to the synthesis, where complex fragments are prepared separately and then combined.
The successful synthesis of complex lignans hinges on the application of a series of powerful and stereoselective chemical reactions. For dibenzocyclooctadiene lignans, the following reactions are of paramount importance:
Atropdiastereoselective Biaryl Coupling: The formation of the biaryl bond with control of axial chirality is a significant challenge. Copper-promoted biaryl coupling reactions have been successfully employed for this purpose. acs.orgnih.govfigshare.com The stereochemical outcome of this reaction is often influenced by the existing stereocenters in the molecule.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction is frequently used to construct the C-C bond that forms the 1,4-diarylbutane backbone of the lignan (B3055560). acs.orgacs.org Diastereoselective versions of this reaction are crucial for setting the stereocenters.
Diastereoselective Crotylation and Aldol (B89426) Reactions: The introduction of the methyl and hydroxyl groups with the correct stereochemistry is often achieved through diastereoselective crotylation or aldol reactions of aryl aldehydes. acs.orgnih.gov The use of chiral auxiliaries or catalysts is essential for achieving high levels of stereocontrol.
Radical Cyclization: Intramolecular radical cyclization reactions provide a mild and efficient method for the construction of the tetrahydrofuran (B95107) and other cyclic systems found in various lignans. iisc.ac.in
Stereocontrol is a central theme in lignan synthesis. The relative and absolute stereochemistry of the multiple stereocenters is often controlled through substrate-controlled reactions, where the existing stereocenters direct the stereochemical outcome of subsequent transformations. Reagent-controlled methods, employing chiral reagents or catalysts, are also widely used to establish key stereocenters with high enantioselectivity. acs.org
| Reaction Type | Purpose in Lignan Synthesis | Key Features | Reference |
| Atropdiastereoselective Biaryl Coupling | Formation of the biaryl bond with axial chirality control. | Often copper-promoted; stereochemistry influenced by existing chiral centers. | acs.orgnih.govfigshare.com |
| Suzuki-Miyaura Coupling | Construction of the 1,4-diarylbutane backbone. | Palladium-catalyzed; can be made diastereoselective. | acs.orgacs.org |
| Diastereoselective Crotylation | Introduction of stereogenic centers on the side chain. | Use of chiral auxiliaries or catalysts to control stereochemistry. | acs.orgnih.gov |
| Radical Cyclization | Formation of cyclic ether rings (e.g., tetrahydrofurans). | Mild reaction conditions; can be highly stereoselective. | iisc.ac.in |
| Friedel-Crafts Cyclization | Formation of ring systems. | Can be used for the construction of the cyclooctadiene ring. | nih.gov |
The demand for efficient and enantioselective syntheses of complex lignans has spurred the development of novel catalytic and asymmetric methodologies. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of lignan precursors. For example, organocatalytic cross-aldol Heck cyclization has been used in the synthesis of podophyllotoxin. researchgate.net
Furthermore, the development of new transition metal-catalyzed reactions continues to advance the field. Zirconocene-catalyzed cyclometalation of allylbenzenes has been explored as a one-pot method for the synthesis of dibenzylbutane lignans. mdpi.com These catalytic approaches offer the potential for more atom-economical and environmentally friendly synthetic routes. Asymmetric hydrogenation and transfer hydrogenation are also key technologies for setting stereocenters in a highly controlled manner. researchgate.net
The ongoing development of these and other novel catalytic systems will undoubtedly facilitate more efficient and versatile syntheses of this compound and other structurally complex lignans in the future.
Semisynthetic Modifications and Derivative Libraries
While total synthesis provides access to the natural product, semisynthesis and the creation of derivative libraries are crucial for exploring the structure-activity relationships (SAR) and optimizing the biological properties of lead compounds like this compound.
Targeted chemical derivatization involves making specific structural modifications to the this compound scaffold to probe the importance of different functional groups for its biological activity. This approach can provide valuable insights into the pharmacophore of the molecule.
Potential modifications to the this compound structure for SAR studies could include:
Modification of the Ester Group: The ester functionality could be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters or amides to assess the impact of this group on activity.
Alteration of the Aromatic Substitution Pattern: The methoxy (B1213986) and methylenedioxy groups on the aromatic rings could be demethylated, demethylenated, or replaced with other substituents to determine their role in binding to a biological target.
Stereochemical Inversion: The stereochemistry of one or more of the chiral centers could be inverted to understand the importance of the three-dimensional structure for biological activity.
The synthesis of these derivatives would rely on standard organic transformations, and their biological evaluation would help to build a comprehensive SAR profile for the this compound scaffold. mdpi.comresearchgate.netnih.govrsc.org
| Modification Site | Potential Derivatives | Rationale for Modification |
| Ester Group | Carboxylic acid, amides, different alkyl esters | To probe the role of the ester in target binding and its potential as a prodrug moiety. |
| Aromatic Rings | Demethylated, demethylenated, or other substituted analogues | To investigate the importance of the electronic and steric properties of the aromatic substituents. |
| Stereocenters | Epimers and diastereomers | To determine the optimal stereochemical configuration for biological activity. |
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel compounds. nih.govacs.org This approach is particularly well-suited for the synthesis of lignan analogues due to the stereochemical complexity of these molecules.
Enzymes such as lipases, peroxidases, and laccases can be employed for various transformations: nih.govacs.orgresearchgate.net
Lipases: These enzymes can be used for the regioselective and stereoselective acylation and deacylation of hydroxyl groups, allowing for the differential protection and modification of the this compound core. nih.govacs.org
Peroxidases and Laccases: These enzymes can catalyze oxidative coupling reactions of phenolic precursors, potentially offering a green and efficient alternative to traditional chemical methods for the formation of the biaryl bond in lignans. researchgate.netnih.gov
P450 Enzymes: These enzymes have been shown to perform site- and stereoselective oxidative coupling reactions, which could be harnessed for the construction of the complex core of this compound analogues. umich.edu
By integrating enzymatic steps into the synthetic sequence, it is possible to generate a diverse library of this compound analogues with high levels of stereocontrol and in a more environmentally benign manner. This approach holds significant promise for the discovery of new lignan-based therapeutic agents.
Mechanistic Investigations of Tiegusanin L S Biological Interactions
Characterization of Molecular Targets and Binding Dynamics
The identification of molecular targets is a foundational step in understanding the pharmacological profile of a compound. This process typically involves a combination of computational and experimental approaches to determine how a ligand, such as tiegusanin L, interacts with biological macromolecules.
Receptor-Ligand Interaction Profiling
Currently, there is no specific information available in the scientific literature detailing the receptor-ligand interaction profile of this compound. The process of profiling would involve screening this compound against a panel of known receptors to identify potential binding partners. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be utilized to determine binding affinities and kinetics.
Enzyme Kinetic and Inhibition Studies
The effect of this compound on enzyme activity has not been documented. Standard enzymatic assays would be necessary to determine if this compound acts as an inhibitor or activator of any specific enzymes. For instance, tyrosinase is a common enzyme studied for inhibition by natural compounds nih.gov. Should this compound be identified as an enzyme inhibitor, further kinetic studies would be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) nih.govnih.gov.
A hypothetical data table for enzyme inhibition studies is presented below. Values are for illustrative purposes only, as no experimental data for this compound exists.
| Enzyme Target | This compound IC50 (µM) | Type of Inhibition |
| Not Determined | Not Determined | Not Determined |
| Not Determined | Not Determined | Not Determined |
Modulation of Intracellular Signaling Pathways
Research has not yet explored the role of this compound in modulating intracellular signaling pathways. Such studies would involve treating cells with this compound and observing changes in key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway or the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway nih.gov. Techniques like Western blotting and phospho-specific antibody arrays would be employed to detect alterations in protein phosphorylation, a key indicator of signaling pathway activation or inhibition nih.gov.
Functional Genomics and Proteomics Approaches to Target Identification
Functional genomics and proteomics offer a broad perspective on the cellular effects of a compound, aiding in the identification of its molecular targets and pathways of action nuvisan.com.
Gene Expression Perturbation Analysis
There are no available studies on how this compound may alter gene expression. Gene expression analysis, often carried out using microarrays or RNA sequencing (RNA-seq), would reveal which genes are up- or down-regulated in response to this compound treatment nih.govnih.gov. This information can provide clues about the cellular processes affected by the compound.
A hypothetical data table illustrating potential gene expression changes is shown below. This data is not based on actual experimental results for this compound.
| Gene Name | Fold Change | p-value | Biological Process |
| Not Determined | Not Determined | Not Determined | Not Determined |
| Not Determined | Not Determined | Not Determined | Not Determined |
Protein-Protein Interaction Mapping in the presence of this compound
The impact of this compound on protein-protein interactions remains uninvestigated. Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) could be used to identify changes in protein complexes within cells treated with this compound researchgate.net. This would provide insight into how the compound might disrupt or stabilize cellular protein networks.
Structure-Activity Relationship (SAR) and Computational Modeling
The exploration of this compound's biological activity is deeply rooted in the principles of structure-activity relationships and the predictive power of computational modeling. By systematically analyzing how modifications to its chemical structure influence its biological response, researchers can identify the key molecular features responsible for its effects. Computational tools further refine this understanding by simulating the dynamic interactions between this compound and its putative biological targets at an atomic level.
While specific SAR studies exclusively focused on this compound are limited, a broader analysis of the dibenzocyclooctadiene lignan (B3055560) class, to which it belongs, offers valuable insights into the structural motifs likely crucial for its biological activity. These studies have revealed several key features that consistently influence the biological responses of these compounds, particularly their anti-inflammatory and antioxidant properties.
Key structural determinants for the biological activity of dibenzocyclooctadiene lignans (B1203133) include:
Stereochemistry of the Biphenyl Moiety: The rotational chirality of the biphenyl system (atropisomerism), designated as either S or R configuration, has been shown to be a critical factor. Studies on related lignans have demonstrated that the S-biphenyl configuration often correlates with stronger inhibitory effects on inflammatory mediators, such as nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglia. nih.gov
Presence of a Methylenedioxy Group: The inclusion of a methylenedioxy bridge on one of the phenyl rings is another structural feature that has been associated with enhanced anti-inflammatory activity. nih.gov
Substituents on the Cyclooctadiene Ring: The nature and position of substituent groups on the eight-membered ring significantly modulate biological activity. For instance, the presence of a methoxy (B1213986) group on the cyclooctadiene ring has been reported to increase anti-inflammatory effectiveness. nih.gov Conversely, the introduction of an acetyl group or a hydroxyl group at the C-7 position can lead to a decrease in inhibitory activity against NO production. nih.gov
Exocyclic Methylene Group: For antioxidant activity, the presence of an exocyclic methylene functionality has been identified as essential, with a benzoyloxy group potentially enhancing these effects. acs.orgacs.org
| Structural Motif | Associated Biological Response | Reference |
|---|---|---|
| S-Biphenyl Configuration | Stronger anti-inflammatory activity | nih.gov |
| Methylenedioxy Group | Enhanced anti-inflammatory activity | nih.gov |
| Methoxy Group on Cyclooctadiene Ring | Increased anti-inflammatory effectiveness | nih.gov |
| Acetyl or C-7 Hydroxyl Group on Cyclooctadiene Ring | Decreased anti-inflammatory activity | nih.gov |
| Exocyclic Methylene Group | Essential for antioxidant activity | acs.orgacs.org |
Quantitative Structure-Activity Relationship (QSAR) analysis represents a computational approach to formalize the SAR by establishing a mathematical relationship between the chemical structure and biological activity. While a specific QSAR model for this compound has not been reported, the methodology provides a powerful framework for predicting the activity of new analogs and for guiding the design of more potent compounds.
A typical QSAR study for a series of this compound analogs would involve the following steps:
Data Set Compilation: A series of this compound derivatives with varying structural modifications would be synthesized and their biological activities (e.g., IC50 values for enzyme inhibition or cellular assays) would be determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model can provide quantitative insights into which molecular properties are most influential for the biological activity of this compound and its derivatives.
| QSAR Step | Description |
|---|---|
| Data Set Compilation | Synthesizing and testing a series of this compound analogs. |
| Descriptor Calculation | Quantifying electronic, steric, and hydrophobic properties of each analog. |
| Model Development | Creating a mathematical equation linking descriptors to biological activity. |
| Model Validation | Assessing the predictive accuracy and robustness of the model. |
To gain a deeper understanding of how this compound interacts with its biological targets at the atomic level, molecular docking and molecular dynamics (MD) simulations are invaluable computational tools. These methods can predict the binding pose of a ligand within the active site of a protein and analyze the stability and dynamics of the resulting complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be performed against potential protein targets, such as enzymes involved in inflammatory pathways like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), or transcription factors like NF-κB. The results of such studies would reveal:
Binding Affinity: A scoring function is used to estimate the binding energy, providing a prediction of the affinity of this compound for the target protein.
Binding Pose: The precise orientation of this compound within the active site, highlighting key intermolecular interactions.
Key Intermolecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
Studies on other dibenzocyclooctadiene lignans have successfully used molecular docking to predict their binding affinity to the active sites of iNOS and TNF-α. nih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. MD simulations can:
Assess Binding Stability: Determine the stability of the predicted binding pose from docking studies over a simulated timeframe.
Characterize Conformational Changes: Reveal any conformational changes in the protein or ligand upon binding.
Calculate Binding Free Energies: Provide more accurate estimations of the binding affinity by considering entropic and solvent effects.
Advanced Analytical and Spectroscopic Techniques for Tiegusanin L Characterization
Chromatographic Separation and Purification Methodologies
The journey to understanding tiegusanin L begins with its isolation from a complex mixture, a process heavily reliant on cutting-edge chromatographic techniques. These methods separate components based on their differential distribution between a stationary and a mobile phase.
High-Resolution Liquid Chromatography (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for the purification of this compound. These techniques offer high resolution, selectivity, and sensitivity. mdpi.com A typical HPLC method for the analysis of complex organic molecules involves a reversed-phase approach. nih.gov
For this compound, a gradient elution method on a C18 column would likely be employed, allowing for the separation of compounds with a wide range of polarities. The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a pH modifier) and an organic solvent (such as acetonitrile or methanol). The gradient would involve a programmed change in the solvent composition to ensure the efficient elution of all components. Detection is commonly achieved using UV-Vis or diode array detectors, which provide information about the chromophores present in the molecule. mdpi.comnih.gov UPLC, with its smaller particle size columns, offers faster analysis times and even greater resolution, which is critical for separating this compound from closely related impurities.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and Hyphenated Systems
Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile compounds. If this compound is sufficiently volatile or can be made so through derivatization, GC can provide excellent separation. A common derivatization technique is silylation, which increases the volatility of the compound. nih.gov The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.
Hyphenated systems, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are extremely valuable. After separation by GC, the individual components are introduced directly into a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. nih.gov This combination allows for both the separation and identification of this compound in a single run.
Planar Chromatography (TLC, HPTLC)
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are simple, rapid, and cost-effective methods for the preliminary analysis and purification of this compound. These techniques are often used to monitor the progress of a reaction or to quickly screen for the presence of the compound in different fractions. In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to move up the plate, separating the components based on their polarity. HPTLC offers higher resolution and sensitivity compared to conventional TLC.
Structural Elucidation via Spectroscopic Techniques
Once a pure sample of this compound is obtained, a battery of spectroscopic techniques is employed to determine its precise chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.
1D NMR (¹ H and ¹³ C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the number and types of carbon atoms in the molecule.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure of this compound.
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons.
HSQC experiments correlate directly bonded proton and carbon atoms.
HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.
Table 2: Expected NMR Data for a Hypothetical this compound Fragment
| ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | HMBC Correlations (¹H → ¹³C) |
| 7.25 | d | 2H | 128.5 | C2', C6' |
| 6.88 | d | 2H | 115.4 | C3', C5' |
| 5.10 | s | 1H | 98.2 | C2, C10 |
| 3.80 | s | 3H | 55.3 | OCH₃ |
Mass Spectrometry (MS) with Advanced Ionization Techniques (e.g., ESI-MS, MALDI-MS)
Mass Spectrometry (MS) is a vital technique that provides information about the molecular weight and elemental composition of this compound. Advanced ionization techniques are necessary to gently ionize the molecule without causing fragmentation.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and large molecules. It allows for the determination of the accurate molecular weight of this compound. High-resolution ESI-MS can provide the elemental formula of the molecule.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique, often used for large, non-volatile molecules. It is particularly useful for analyzing complex mixtures and can provide information about the molecular weight distribution of polymers.
Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis, CD)
Vibrational and electronic spectroscopy are powerful non-destructive methods for probing the functional groups and chromophores within a molecule, as well as its stereochemical features.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their arrangement within the molecule, providing a unique "fingerprint."
In the characterization of a diterpenoid such as this compound, IR spectroscopy would be expected to reveal characteristic absorption bands for various functional groups. For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. Carbonyl (C=O) functionalities, such as those in ketones, aldehydes, or esters, would exhibit strong, sharp absorptions in the 1750-1650 cm⁻¹ range. The IR spectrum of a related abietane diterpenoid, nepetabrate E, showed characteristic absorptions at 3392 cm⁻¹ for a hydroxyl group and 1725 cm⁻¹ for a carbonyl group nih.gov.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that are weak or absent in IR spectra. For this compound, Raman spectroscopy could be used to identify C-C bond stretches within the diterpenoid core and vibrations of any aromatic or unsaturated systems.
A hypothetical summary of key vibrational bands for a diterpenoid like this compound is presented in the table below, based on data from analogous compounds. nih.govmdpi.commdpi.comnih.govnih.govresearchgate.net
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3500 - 3200 (broad) | Weak |
| C-H Stretch (alkane) | 2960 - 2850 (strong) | 2950 - 2800 (strong) |
| C=O Stretch (carbonyl) | 1750 - 1650 (strong) | 1750 - 1650 (medium) |
| C=C Stretch (alkene/aromatic) | 1680 - 1600 (variable) | 1680 - 1600 (strong) |
| C-O Stretch (ester/ether) | 1300 - 1000 (strong) | Weak |
| Fingerprint Region | 1400 - 600 (complex) | 1400 - 400 (complex) |
Electronic Spectroscopy (UV-Vis and CD)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV spectrum of a diterpenoid can indicate the presence of chromophores such as aromatic rings or α,β-unsaturated ketones. For example, an abietane diterpenoid from Clerodendrum bracteatum with a p-quinone moiety exhibited characteristic UV absorption bands at 229, 243, 268, and 430 nm mdpi.com. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the chromophore.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule. For a complex, chiral molecule like this compound, CD spectroscopy is invaluable for determining its absolute configuration. By comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations, the spatial arrangement of atoms can be elucidated nih.govnih.gov. For instance, the absolute configurations of several new abietane-type diterpenoids were determined by comparing their experimental and calculated ECD spectra nih.govnih.gov.
A hypothetical table of electronic spectroscopic data for this compound, based on published data for similar diterpenoids, is provided below. nih.govmdpi.comnih.gov
| Technique | Parameter | Typical Value for a Diterpenoid | Information Obtained |
| UV-Vis | λmax (nm) | 210 - 450 | Presence of conjugated systems, aromatic rings |
| CD | Cotton Effects | Positive or Negative Peaks | Stereochemistry, absolute configuration, conformation |
Biophysical Approaches for Molecular Interaction Studies
Understanding how a natural product like this compound interacts with biological targets is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on these interactions in a label-free manner.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions mdpi.comdrugtargetreview.com. In a typical SPR experiment, a target molecule (e.g., a protein or DNA) is immobilized on a sensor chip, and a solution containing this compound (the analyte) is flowed over the surface. The binding of this compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal drugtargetreview.com.
This technique allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity nicoyalife.com. SPR is highly sensitive, requires small amounts of sample, and can be used to analyze a wide range of interactions, from small molecules binding to proteins to more complex interactions mdpi.comnicoyalife.com.
A hypothetical data table summarizing the kinetic parameters for the interaction of this compound with a target protein, as determined by SPR, is shown below.
| Analyte | Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (M) |
| This compound | Protein X | 1.5 x 10⁴ | 3.0 x 10⁻³ | 2.0 x 10⁻⁷ |
| This compound | Protein Y | 2.2 x 10³ | 1.1 x 10⁻² | 5.0 x 10⁻⁶ |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event researchgate.net. This allows for the determination of the complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction nih.gov.
In an ITC experiment, a solution of this compound is titrated into a solution of the target macromolecule in the sample cell of a calorimeter. The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of the resulting binding isotherm can be analyzed to determine the thermodynamic parameters. ITC is considered the gold standard for characterizing binding interactions as it is a direct, in-solution measurement that does not require labeling or immobilization . Studies on the interaction of abietane diterpenes with DNA have utilized ITC to reveal that the binding is strongly enthalpically driven nsf.gov.
The thermodynamic parameters for the binding of this compound to a target, as would be determined by ITC, are presented in the hypothetical table below.
| Interaction | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| This compound + Target A | 5.0 x 10⁶ | -9.1 | -12.5 | 3.4 | 1.05 |
| This compound + Target B | 8.2 x 10⁵ | -8.0 | -4.2 | -3.8 | 0.98 |
Other Label-Free Interaction Analysis Methods
Besides SPR and ITC, other label-free methods can be employed to study the molecular interactions of this compound. These techniques provide complementary information and can be chosen based on the specific research question and the nature of the interacting molecules.
One such technique is Bio-Layer Interferometry (BLI) , which, similar to SPR, is an optical biosensing method that measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. BLI is particularly well-suited for high-throughput screening of binding interactions.
Another method is Grating-Coupled Interferometry (GCI) , which also measures changes in the refractive index upon binding but utilizes a waveguide grating sensor. This can offer high sensitivity for detecting the binding of small molecules.
Mass spectrometry (MS)-based techniques can also be used in a label-free manner to study molecular interactions. For instance, affinity selection mass spectrometry involves incubating a mixture of potential ligands (like a natural product extract) with a target protein, separating the protein-ligand complexes, and then identifying the bound ligands by MS.
These label-free methods are advantageous because they allow for the study of molecules in their native state, avoiding potential artifacts that can be introduced by labels biocompare.com. The choice of technique depends on factors such as the required throughput, sensitivity, and the specific kinetic or thermodynamic information desired.
Emerging Research Directions and Future Prospects for Tiegusanin L
Exploration of Undiscovered Biosynthetic Pathways
The biogenesis of Tiegusanin L, like other dibenzocyclooctadiene lignans (B1203133), is rooted in the phenylpropanoid pathway. vulcanchem.com This intricate metabolic route begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into coniferyl alcohol, a key monolignol precursor. mdpi.comrsc.org The foundational step in forming the lignan (B3055560) core involves the oxidative dimerization of two coniferyl alcohol molecules, a reaction stereoselectively guided by dirigent proteins (DIRs) and catalyzed by enzymes such as laccases to form precursors like pinoresinol. vulcanchem.comrsc.orgmdpi.com
From this common backbone, a cascade of further enzymatic modifications, including reductions, oxidations, and methylations, builds the complex dibenzocyclooctadiene scaffold. researchgate.net However, the precise enzymatic machinery responsible for the final tailoring steps that yield this compound remains largely uncharacterized. Key knowledge gaps include the identification of the specific acyltransferase enzymes that attach the characteristic angeloyloxy group at the C-12 position, a structural feature that significantly influences the molecule's lipophilicity and potential bioavailability. vulcanchem.com Furthermore, the specific methyltransferases that decorate the molecule's aromatic rings are yet to be fully identified. vulcanchem.com
Future research will focus on next-generation sequencing and metabolomic analyses of this compound-producing plants, such as Kadsura coccinea, to pinpoint the genes encoding these elusive enzymes. vulcanchem.comresearchgate.net Uncovering these currently unknown steps is crucial, as it would not only complete our understanding of how this complex molecule is made in nature but also provide the genetic tools needed for its biotechnological production. researchgate.net
Rational Design and Synthesis of Next-Generation Analogues
The complex structure of this compound presents significant challenges to total chemical synthesis, which is often multi-staged and complicated. uj.edu.pl This complexity, however, also offers a rich scaffold for medicinal chemists to design novel analogues with enhanced therapeutic properties. Rational design is a strategy that uses the structure of a known bioactive compound as a template to create new molecules with improved characteristics, such as greater potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govnih.gov
For this compound, rational design efforts could focus on several key structural features. The angeloyloxy group at C-12, for instance, is known to increase lipophilicity, which may enhance cell membrane permeability. vulcanchem.com Future synthetic analogues could explore replacing this group with other esters or functional groups to fine-tune this property. Other modifications could target the methoxy (B1213986) and hydroxyl groups on the dibenzocyclooctadiene core to alter the molecule's solubility and interactions with biological targets. vulcanchem.com
The goal of these efforts is to create a new generation of this compound-based compounds that could potentially offer superior therapeutic benefits. By systematically modifying the parent structure, researchers can conduct structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its biological effects, guiding the development of more effective and specialized drug candidates.
Integration of Artificial Intelligence and Machine Learning in Lignan Research
The field of natural product research is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). openpr.com These computational tools are adept at analyzing large, complex datasets to identify patterns and make predictions that are beyond human capability. In lignan research, AI and ML are emerging as powerful allies for accelerating discovery and development. researchgate.net
For a compound like this compound, AI/ML can be applied in several impactful ways:
Predicting Bioactivity: Machine learning models, such as random forests or support vector machines, can be trained on existing data from other lignans to predict the potential biological activities of novel, computationally designed this compound analogues. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
Optimizing Synthesis and Production: AI algorithms can analyze vast arrays of experimental data from synthetic chemistry or biotechnological production systems to identify the optimal conditions for maximizing yield. nih.gov This could involve fine-tuning reaction parameters or designing more efficient metabolic pathways for production in engineered microbes.
Analyzing Complex Biological Data: The biological effects of this compound are likely multifaceted. AI can be used to analyze large-scale biological data (e.g., from genomics, proteomics, or metabolomics experiments) to elucidate the compound's mechanism of action and identify potential new therapeutic applications. nih.gov
While the direct application of AI to this compound is still in its infancy, the increasing trend of using these technologies in phytochemical research suggests a future where computational approaches will be integral to unlocking the compound's full potential. openpr.comresearchgate.net
Advances in Sustainable Production Methods
The low abundance of this compound in its natural plant sources makes extraction an inefficient and unsustainable method for large-scale production. bioengineer.orgthe-microbiologist.com This limitation has spurred significant research into alternative, sustainable production platforms, primarily in the fields of synthetic biology and plant cell culture engineering.
Synthetic Biology
Synthetic biology offers a promising route to produce complex plant-derived molecules like lignans in engineered microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. bioengineer.orgnih.gov Researchers have made significant strides in this area, successfully engineering microbes to produce lignan precursors and even complex lignan glycosides from simple sugars. bioengineer.orgthe-microbiologist.com
Plant Cell Culture Engineering
An alternative biotechnological approach involves using plant cell cultures to produce target compounds in controlled laboratory environments. researchgate.net Cultures of various plant species, including Linum (flax) and Schisandra chinensis, have been established for the production of different lignans. thieme-connect.comtandfonline.com This method avoids the challenges associated with agricultural production and sourcing from endangered species. researchgate.nettandfonline.com
However, a common issue with plant cell cultures is that production levels are often low. thieme-connect.com To address this, researchers are developing innovative strategies to enhance yields. One successful technique involves the addition of a neutral polymeric resin, such as Amberlite XAD-2, to the culture medium. thieme-connect.com This resin passively absorbs the lignans as they are produced, which not only simplifies their extraction but can also stimulate the cells to produce significantly more of the target compound. thieme-connect.com Another promising strategy is the use of adventitious root cultures, which have been shown to accumulate higher levels of lignans compared to undifferentiated callus or suspension cultures. mdpi.com These advancements are paving the way for plant cell factories to become a commercially viable and sustainable source of valuable lignans like this compound.
Table of Sustainable Lignan Production Methods
Q & A
[Basic] What are the established protocols for isolating and characterizing Tiegusanin L from natural sources?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic methods:
- NMR (1H, 13C, 2D-COSY) for structural elucidation .
- Mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography (if crystals are obtainable) for absolute configuration .
Ensure purity validation via HPLC (>95%) and reproducibility across three independent trials .
[Advanced] How should researchers design experiments to address contradictory bioactivity data reported for this compound?
Methodological Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigate this by:
Standardizing assays : Use validated cell lines/pathogens, control for solvent effects (e.g., DMSO concentration), and include positive/negative controls .
Dose-response curves : Establish EC50/IC50 values across multiple replicates (n ≥ 3) to assess potency consistency .
Meta-analysis : Systematically compare published data using tools like PRISMA guidelines to identify confounding variables (e.g., extraction methods, storage conditions) .
[Basic] What analytical techniques are critical for confirming the structural integrity of synthesized this compound derivatives?
Methodological Answer:
For novel derivatives:
- Elemental analysis to verify stoichiometry.
- FT-IR for functional group identification.
- Chiral HPLC to confirm enantiomeric purity (if applicable) .
Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift predictions) .
[Advanced] How can researchers systematically evaluate the pharmacokinetic properties of this compound in preclinical models?
Methodological Answer:
Adopt a tiered approach:
In vitro assays : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2/PAMPA) .
In vivo studies : Use rodent models to calculate bioavailability (F%), half-life (t1/2), and tissue distribution via LC-MS/MS quantification .
Data normalization : Account for inter-subject variability using body weight-adjusted dosing and statistical models (e.g., ANOVA with post-hoc tests) .
[Basic] What are the best practices for ensuring reproducibility in this compound toxicity studies?
Methodological Answer:
- Follow OECD guidelines for acute/chronic toxicity testing.
- Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and primary cells for organ-specific effects .
- Report LD50/LC50 values with 95% confidence intervals and survival curves .
- Publish raw data (e.g., histopathology images, serum biochemistry) in supplementary materials .
[Advanced] How should researchers resolve discrepancies between computational predictions and experimental results for this compound’s mechanism of action?
Methodological Answer:
Reassess computational models : Validate docking simulations (e.g., AutoDock Vina) with mutagenesis studies to confirm binding residues .
Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify off-target effects .
Iterative refinement : Update in silico models with experimental IC50 data to improve predictive accuracy .
[Basic] What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer:
- Non-linear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.
- ANOVA with Tukey’s test for multi-group comparisons.
- Power analysis to determine sample size (α = 0.05, β = 0.2) .
- Report p-values, effect sizes (Cohen’s d), and confidence intervals .
[Advanced] What strategies can elucidate this compound’s synergistic or antagonistic interactions with other bioactive compounds?
Methodological Answer:
Combination index (CI) : Use the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
Network pharmacology : Map compound-target-pathway interactions using databases like STITCH or KEGG .
Mechanistic validation : Knockout/knockdown models (e.g., CRISPR) to confirm shared pathways .
[Basic] How should researchers document experimental protocols for this compound studies to ensure transparency?
Methodological Answer:
- Follow the ARRIVE guidelines for in vivo studies.
- Detail equipment settings (e.g., HPLC gradient, NMR parameters) .
- Include step-by-step protocols in supplementary materials, citing previously validated methods .
[Advanced] What interdisciplinary approaches are effective for studying this compound’s ecological roles in its native plant species?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
